molecular formula C9H6Br2N2 B6162839 3,4-dibromo-1-phenyl-1H-pyrazole CAS No. 51039-43-1

3,4-dibromo-1-phenyl-1H-pyrazole

Cat. No. B6162839
CAS RN: 51039-43-1
M. Wt: 302
InChI Key:
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Description

3,4-Dibromo-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. It is a colorless solid, soluble in organic solvents, and has a molar mass of 297.07 g/mol. It is an important intermediate in the synthesis of a variety of organic compounds and has many applications in scientific research. This article will discuss the synthesis of 3,4-dibromo-1-phenyl-1H-pyrazole, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

3,4-Dibromo-1-phenyl-1H-pyrazole has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. In addition, 3,4-dibromo-1-phenyl-1H-pyrazole is used in the synthesis of metal complexes and catalysts, and in the synthesis of heterocyclic compounds. It is also used in the study of enzyme kinetics and in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4-dibromo-1-phenyl-1H-pyrazole is not fully understood. However, it is believed that the compound binds to certain enzymes, such as cytochrome P450s, and inhibits their activity. This inhibition can lead to changes in the metabolism of drugs, hormones, and other compounds. In addition, 3,4-dibromo-1-phenyl-1H-pyrazole may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dibromo-1-phenyl-1H-pyrazole are not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cytochrome P450s, which can lead to changes in the metabolism of drugs, hormones, and other compounds. In addition, 3,4-dibromo-1-phenyl-1H-pyrazole may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,4-dibromo-1-phenyl-1H-pyrazole in laboratory experiments is its availability and ease of synthesis. It is a relatively inexpensive compound and can be synthesized using a variety of methods. In addition, the compound is soluble in organic solvents, making it easy to handle and store. However, there are some limitations to using 3,4-dibromo-1-phenyl-1H-pyrazole in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound is not very stable and can decompose over time.

Future Directions

There are a number of potential future directions for the use of 3,4-dibromo-1-phenyl-1H-pyrazole. One potential direction is the development of new methods for the synthesis of the compound. This could lead to the production of more efficient and cost-effective synthetic routes. In addition, further research could be conducted on the biochemical and physiological effects of the compound. This could lead to a better understanding of its mechanism of action and potential therapeutic applications. Finally, 3,4-dibromo-1-phenyl-1H-pyrazole could be used in the synthesis of new drugs, pesticides, and other compounds.

Synthesis Methods

3,4-Dibromo-1-phenyl-1H-pyrazole can be synthesized through a variety of methods. One of the most common methods involves the use of a Grignard reagent. This method involves the reaction of 2-bromo-4-chloro-1-phenyl-1H-pyrazole with a Grignard reagent, such as methylmagnesium bromide, in a suitable solvent, such as dichloromethane. The reaction yields 3,4-dibromo-1-phenyl-1H-pyrazole as the main product. Other methods of synthesis include the reaction of 2-bromo-4-chloro-1-phenyl-1H-pyrazole with a diazonium salt, the reaction of 2-bromo-4-chloro-1-phenyl-1H-pyrazole with a brominating agent, and the reaction of 2-bromo-4-chloro-1-phenyl-1H-pyrazole with a sulfurizing agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dibromo-1-phenyl-1H-pyrazole involves the bromination of 1-phenyl-1H-pyrazole followed by a second bromination step.", "Starting Materials": [ "1-phenyl-1H-pyrazole", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-phenyl-1H-pyrazole in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Filter the resulting product and wash with water.", "Step 4: Dissolve the product in acetic acid.", "Step 5: Add hydrogen peroxide dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 6: Filter the resulting product and wash with water.", "Step 7: Dry the product under vacuum to obtain 3,4-dibromo-1-phenyl-1H-pyrazole." ] }

CAS RN

51039-43-1

Product Name

3,4-dibromo-1-phenyl-1H-pyrazole

Molecular Formula

C9H6Br2N2

Molecular Weight

302

Purity

95

Origin of Product

United States

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